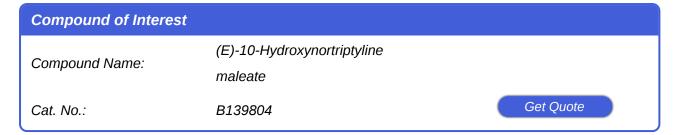


# (E)-10-Hydroxynortriptyline maleate chemical structure and properties

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An In-depth Technical Guide to (E)-10-Hydroxynortriptyline Maleate

# For Researchers, Scientists, and Drug Development Professionals

(E)-10-Hydroxynortriptyline is the major active metabolite of the tricyclic antidepressant nortriptyline, which itself is a metabolite of amitriptyline[1][2][3]. As an active metabolite, it contributes significantly to the therapeutic effects and pharmacological profile of its parent drug. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **(E)-10-Hydroxynortriptyline maleate**.

## **Chemical Structure and Properties**

(E)-10-Hydroxynortriptyline belongs to the class of organic compounds known as dibenzocycloheptenes[4]. The "(E)" designation refers to the stereochemistry at the double bond of the propylidene side chain. The maleate salt is formed by the reaction of the basic nitrogen atom in the side chain with maleic acid.

Chemical Identifiers and Properties of (E)-10-Hydroxynortriptyline (Free Base)



Property	Value	Source(s)
Molecular Formula	C19H21NO	[1][5][6]
Molecular Weight	279.38 g/mol	[1][6]
IUPAC Name	(2E)-2-[3- (methylamino)propylidene]tricy clo[9.4.0.0 <sup>3</sup> , <sup>8</sup> ]pentadeca- 1(15),3,5,7,11,13-hexaen-9-ol	[5][6]
CAS Number	47132-16-1	[1][5]
Density	1.164 g/cm <sup>3</sup>	[1]
Boiling Point	462.3°C at 760 mmHg	[1]
Flash Point	142.1°C	[1]
LogP	3.70820	[1]
SMILES	CNCCC=C1c2cccc2CC(O)c2 ccccc21	[1]
InChlKey	VAGXZGJKNUNLHK- LFIBNONCSA-N	[1][5][6]

#### Chemical Properties of (E)-10-Hydroxynortriptyline Maleate Salt

Property	Value	Source(s)
Molecular Formula	C23H25NO5	[2][3][7]
Molecular Weight	395.46 g/mol	[2][3][8]
CAS Number	74853-74-0	[3][8]
Synonyms	trans-10-Hydroxynortriptyline Maleate, 10-Hydroxy-(E)- nortriptyline Maleate	[8][9]

# **Pharmacology and Mechanism of Action**





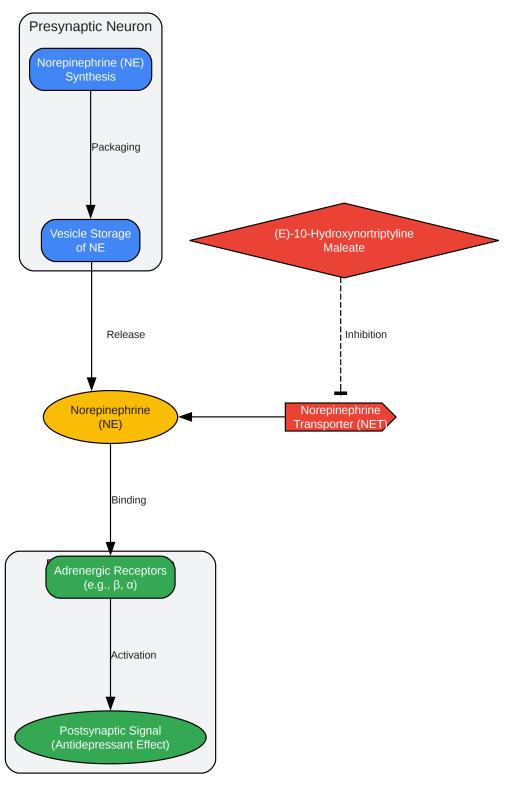


(E)-10-Hydroxynortriptyline, like its parent compound nortriptyline, functions primarily by inhibiting the reuptake of norepinephrine (noradrenaline) at neuronal cell membranes[10][11] [12]. It is considered to be more selective for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT)[13]. This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission, which is believed to be a key factor in its antidepressant effects[12].

While nortriptyline has significant anticholinergic effects due to its affinity for muscarinic acetylcholine receptors, (E)-10-Hydroxynortriptyline has a much lower affinity for these receptors, approximately 10 to 18 times less than nortriptyline[10][14]. This suggests a reduced potential for anticholinergic side effects such as dry mouth, blurred vision, and constipation[10].



#### Mechanism of Action at the Noradrenergic Synapse



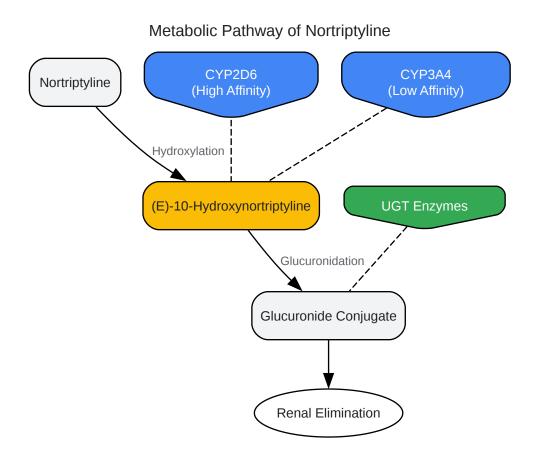
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Mechanism of (E)-10-Hydroxynortriptyline at the synapse.



## Metabolism

Nortriptyline is hydroxylated to form (E)-10-Hydroxynortriptyline primarily by the cytochrome P450 enzyme CYP2D6, which acts as the high-affinity enzyme for this reaction[15]. The enzyme CYP3A4 also contributes to this metabolic pathway, but with lower affinity[15]. The activity of these enzymes, particularly the polymorphic CYP2D6, can lead to significant interindividual variation in plasma concentrations of the metabolite[10][16]. Following its formation, (E)-10-Hydroxynortriptyline can undergo further metabolism, including glucuronidation, before being eliminated[17].



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Metabolism of Nortriptyline to its hydroxylated metabolite.

# Experimental Protocols Quantification of (E)-10-Hydroxynortriptyline in Human Plasma by LC-MS/MS



This protocol is a synthesized example based on common methodologies described in the literature for the analysis of nortriptyline and its metabolites[18][19][20][21].

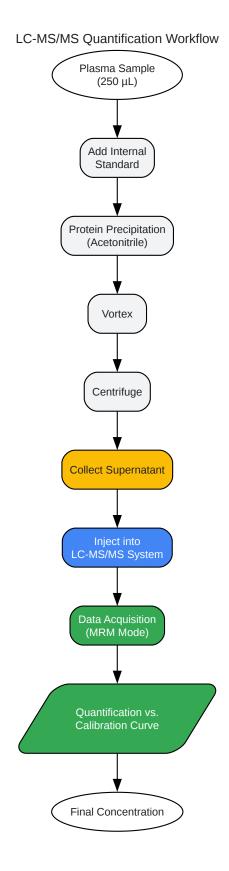
Objective: To determine the concentration of (E)-10-Hydroxynortriptyline in human plasma samples.

- 1. Materials and Reagents:
- (E)-10-Hydroxynortriptyline reference standard
- Deuterated internal standard (e.g., [²H₃]10-OH-NT)
- Human plasma (with anticoagulant, e.g., EDTA)
- Acetonitrile (HPLC grade)
- Formic acid or Ammonium acetate (LC-MS grade)
- Water (ultrapure)
- Protein precipitation solvent (e.g., acetonitrile)
- C18 HPLC column
- 2. Sample Preparation (Protein Precipitation):
- Pipette 250 μL of human plasma into a microcentrifuge tube.
- Add a known concentration of the internal standard (e.g., 50 μL of [²H₃]10-OH-NT solution).
- Add 750 μL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or vial for analysis.



- Evaporate the supernatant to dryness under a stream of nitrogen if concentration is needed, then reconstitute in mobile phase.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
  - Column: C18 reversed-phase column (e.g., HyPURITY C18)[21].
  - Mobile Phase: A gradient of acetonitrile and water, both containing an additive like 0.1% formic acid or 20 mM ammonium acetate[20][21].
  - Flow Rate: 0.50 mL/min[21].
  - Injection Volume: 5-10 μL.
  - Run Time: Typically 2.5-6 minutes[20][21].
- Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), positive mode[20].
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Monitor specific precursor-to-product ion transitions for (E)-10-Hydroxynortriptyline and its deuterated internal standard. These transitions would need to be optimized on the specific instrument being used.
- 4. Data Analysis:
- Construct a calibration curve using standards of known concentrations.
- Calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of (E)-10-Hydroxynortriptyline in the unknown samples by interpolating from the calibration curve.
- The Lower Limit of Quantification (LLOQ) is typically in the range of 0.5-1.0 ng/mL[20][21].





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Workflow for the quantification of (E)-10-Hydroxynortriptyline.



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